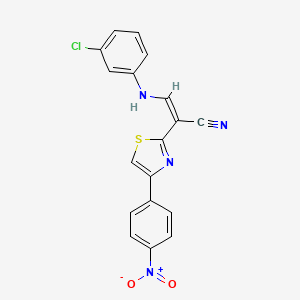

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a (3-chlorophenyl)amino moiety. Its molecular formula is C₁₉H₁₃ClN₄O₂S, with an average molecular mass of 396.85 g/mol and a monoisotopic mass of 396.044774 g/mol . The Z-configuration of the acrylonitrile group and the planar geometry of the thiazole ring contribute to its electronic properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

(Z)-3-(3-chloroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2S/c19-14-2-1-3-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-4-6-16(7-5-12)23(24)25/h1-8,10-11,21H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDCJFHSQZZTIH-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, along with structure-activity relationship (SAR) analyses and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of both a nitrophenyl and chlorophenyl group enhances the pharmacological profile of the molecule.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated for their in vitro antimicrobial activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The same derivatives were effective in inhibiting biofilm formation, which is crucial for preventing chronic infections .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. The compound's structure suggests it may interact with various cellular pathways involved in cancer proliferation.

Case Studies:

- Cytotoxicity Assays : Compounds analogous to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .

- Mechanism of Action : Molecular docking studies revealed that these compounds could bind effectively to targets involved in cancer cell growth, suggesting a mechanism that disrupts cellular functions .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored, with several studies indicating their efficacy in reducing seizure activity.

Observations:

- SAR Analysis : Research indicates that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity. For example, compounds with electron-donating groups showed increased efficacy compared to their counterparts .

- Experimental Models : In vivo studies demonstrated that certain thiazole derivatives could significantly reduce the duration and frequency of seizures in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Nitrophenyl Group | Enhances cytotoxicity |

| Chlorophenyl Group | Increases antimicrobial potency |

| Thiazole Ring | Essential for overall biological activity |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. For instance, derivatives of thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group can enhance these effects by facilitating electron transfer processes that lead to increased oxidative stress within cancer cells .

Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's structure may allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation

A study synthesized various thiazole derivatives and evaluated their biological activities. The synthesized compounds, including those with similar structures to this compound, were tested for their anticancer properties using MTT assays on different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazole-containing compounds. Modifications to the chlorophenyl and nitrophenyl substituents were systematically studied to determine their impact on biological activity. The findings revealed that specific substitutions could enhance potency against cancer cells while reducing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Rings

Chlorophenyl vs. Fluorophenyl Substitutions

- 4-(4-Chlorophenyl)-thiazole derivatives (e.g., compound 4 in ) exhibit triclinic crystal symmetry (P̄1) and planar molecular conformations, except for a fluorophenyl group oriented perpendicularly.

- Fluorophenyl analogs (e.g., compound 5 in ) show similar isostructural behavior but may have higher polarity due to fluorine’s electronegativity, affecting intermolecular interactions .

Nitrophenyl vs. Aminophenyl Modifications

- (Z)-3-(4-(Diethylamino)phenyl)-2-(4-nitrophenyl)acrylonitrile (compound 1 in ) replaces the chlorophenylamino group with a diethylamino-substituted phenyl ring. This substitution enhances electron-donating capacity, red-shifting UV-vis absorption spectra compared to the nitro-rich target compound .

- Reduction of the nitro group to an amine (e.g., compound 2 in ) further increases electron density, as seen in its yellow coloration (λmax ~450 nm), contrasting with the target compound’s nitro-dominated electronic profile .

Thiazole vs. Other Heterocyclic Cores

Thiazole vs. Benzimidazole Hybrids

- 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1H-pyrazol-4-yl)acrylonitrile (compound 1f in ) replaces the thiazole with a benzimidazole-pyrazole hybrid.

Thiophene-Containing Analogs

- (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile () incorporates a thiophene ring, which extends conjugation and improves charge-transfer characteristics.

Functional Group Comparisons

Acrylonitrile vs. Urea Derivatives

- Urea-linked thiazoles (e.g., 9e–9g in ) exhibit higher molecular weights (428–462 g/mol) and hydrogen-bonding capacity due to urea groups. For example, 1-(3-chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) shows enhanced solubility in polar solvents compared to the target compound’s acrylonitrile-based structure .

- Yield Comparison : Urea derivatives are synthesized in higher yields (77–83%) than acrylonitriles (63–81% for compounds), likely due to milder reaction conditions .

Substituent Effects on Melting Points

- The target compound’s melting point is unreported, but analogs like (Z)-3-(3-formylphenyl)-2-(4-nitrophenyl)acrylonitrile (3e) () melt at 160–162°C, while (Z)-2-(4-nitrophenyl)-3-(pyridin-3-yl)acrylonitrile (3g) melts at 155–157°C. The chloro and nitro groups in the target compound may elevate its melting point due to stronger dipole interactions .

Electronic and Spectroscopic Properties

- Nitro Group Impact: The 4-nitrophenyl group in the target compound contributes to strong electron-withdrawing effects, as seen in similar compounds’ IR spectra (e.g., νC≡N ~2220 cm⁻¹ in ) . This contrasts with diethylamino-substituted acrylonitriles (), where electron-donating groups shift absorption maxima to longer wavelengths .

- 1H-NMR Shifts: The chlorophenylamino group’s protons resonate at δ ~7.3–7.5 ppm (analogous to urea derivatives in ), while nitroaryl protons appear downfield (δ ~8.2–8.5 ppm) .

Tabulated Comparison of Key Compounds

Q & A

Q. Key Variables :

- Temperature control (±2°C) to prevent side reactions (e.g., isomerization).

- pH adjustment (7–9) for optimal nucleophilic addition .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Advanced Research Question

Contradictions : Discrepancies in NMR assignments (e.g., nitrophenyl vs. chlorophenyl proton environments) may arise due to overlapping signals.

Methodology :

- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., (E)-isomers show distinct coupling constants for the acrylonitrile double bond) .

- X-ray Crystallography : Resolve Z/E configuration via bond angles (C=C bond: ~1.34 Å for Z-configuration) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and nitro group (NO₂) at ~1520 cm⁻¹ .

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance thiazole ring electrophilicity, improving target binding .

- Steric hindrance from bulky substituents (e.g., ethoxy) reduces activity .

Molecular Docking : Validate interactions with kinase ATP-binding pockets (e.g., EGFR-TK). Chlorophenyl shows stronger π-π stacking vs. methoxy .

Assay Variability : Standardize MTT assay protocols (cell line passage number, incubation time) .

How can computational chemistry predict the reactivity of functional groups in this compound?

Basic Research Question

Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO). Nitro groups lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) on conformational stability .

Q. Key Insights :

- Nitrile group (C≡N) is susceptible to nucleophilic attack (e.g., by thiols in biological systems) .

- Nitro group reduction (→ amine) alters electronic properties, impacting bioactivity .

What are the methodological challenges in characterizing degradation products under physiological conditions?

Advanced Research Question

Degradation Pathways :

Q. Analytical Approaches :

- LC-MS/MS : Identify hydrolyzed products (e.g., m/z 426 → 444 [M+H₂O]+) .

- EPR Spectroscopy : Detect radical intermediates during photolysis .

Q. Mitigation Strategies :

How do substituent positions on the phenyl rings influence electronic properties and bioactivity?

Basic Research Question

SAR Trends :

| Substituent Position | Electronic Effect | Bioactivity (IC₅₀, µM) |

|---|---|---|

| 3-Chlorophenyl | -I, -M | 1.2 (EGFR-TK inhibition) |

| 4-Nitrophenyl | Strong -M | 0.8 |

| 2-Ethoxyphenyl | +I, weak -M | >50 |

Q. Mechanistic Basis :

- Electron-withdrawing groups enhance thiazole’s electrophilicity, improving kinase binding .

- Para-substitution minimizes steric clash in planar binding pockets .

What experimental designs are critical for validating target engagement in cellular assays?

Advanced Research Question

Approaches :

Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound treatment .

Knockdown/Rescue : siRNA-mediated EGFR silencing reduces compound efficacy (EC₅₀ shift ≥10-fold) .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 120 nM) .

Q. Controls :

- Use inactive enantiomers (e.g., E-isomer) to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.